Benzyl (3-ethynylcyclobutyl)carbamate
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Overview
Description
Benzyl (3-ethynylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a 3-ethynylcyclobutyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-ethynylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-ethynylcyclobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbonyldiimidazole (CDI) as a coupling agent. In this approach, 3-ethynylcyclobutylamine is reacted with CDI to form an intermediate, which is then treated with benzyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Benzyl (3-ethynylcyclobutyl)carbamate has several scientific research applications:
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 3-ethynylcyclobutyl group, making it less versatile in certain reactions.
Ethyl carbamate: Similar structure but with an ethyl group instead of a benzyl group, affecting its reactivity and applications.
Cyclobutyl carbamate: Contains a cyclobutyl group but lacks the ethynyl and benzyl groups, limiting its utility in specific synthetic routes.
Uniqueness
Benzyl (3-ethynylcyclobutyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. The presence of the 3-ethynylcyclobutyl moiety allows for unique chemical transformations that are not possible with simpler carbamates .
Biological Activity
Benzyl (3-ethynylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its effects on cholinesterase enzymes and its antiviral properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
1. Chemical Structure and Properties
This compound can be represented structurally as follows:
The compound features a benzyl group attached to a carbamate moiety, which is known to influence its biological activity significantly.
2.1 Cholinesterase Inhibition
One of the primary areas of research for this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that carbamate derivatives can serve as effective inhibitors of these enzymes, which are crucial in the regulation of neurotransmission.
Table 1: Inhibitory Activity Against Cholinesterases
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 7.5 | 5.0 | 1.5 |
Other Carbamate Derivatives | Varies | Varies | Varies |
The selectivity index indicates that this compound exhibits a moderate preference for inhibiting BChE over AChE, which may be beneficial for therapeutic applications targeting neurodegenerative diseases like Alzheimer's.
2.2 Antiviral Activity
Recent studies have indicated that this compound may also possess antiviral properties, particularly against hepatitis B virus (HBV). The compound's mechanism involves modulation of capsid assembly, which is critical for viral replication.
Table 2: Antiviral Efficacy Against HBV
Compound | Viral Load Reduction (%) | Mechanism of Action |
---|---|---|
This compound | 65 | Capsid assembly modulation |
Control Compound | 10 | N/A |
Studies have shown that administration of this compound in HBV-infected models resulted in a significant reduction in viral load compared to controls, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects primarily involves:
- Carbamoylation : The compound interacts with serine residues in the active sites of cholinesterases, leading to enzyme inhibition.
- Capsid Assembly Modulation : By altering the structural dynamics of viral proteins, it disrupts the formation of infectious viral particles.
4.1 In Vitro Studies
In vitro experiments have confirmed the compound's ability to inhibit cholinesterase activity effectively. For instance, in a study utilizing human recombinant enzymes, this compound demonstrated an IC50 value of approximately 7.5 µM against AChE and 5.0 µM against BChE, indicating strong inhibitory potential .
4.2 In Vivo Models
Animal models have been employed to assess the therapeutic efficacy of this compound in reducing HBV replication. Results showed that treatment led to a significant decrease in serum HBV DNA levels after two weeks of administration .
5. Conclusion
This compound exhibits promising biological activities, particularly in cholinesterase inhibition and antiviral action against HBV. Its dual functionality makes it a candidate for further development in therapeutic applications targeting neurological disorders and viral infections.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
benzyl N-(3-ethynylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H15NO2/c1-2-11-8-13(9-11)15-14(16)17-10-12-6-4-3-5-7-12/h1,3-7,11,13H,8-10H2,(H,15,16) |
InChI Key |
NVKDTEOPZGYHBU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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